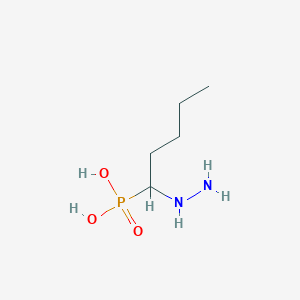

(1-Hydrazinylpentyl)phosphonic acid

Description

Properties

CAS No. |

60347-11-7 |

|---|---|

Molecular Formula |

C5H15N2O3P |

Molecular Weight |

182.16 g/mol |

IUPAC Name |

1-hydrazinylpentylphosphonic acid |

InChI |

InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10) |

InChI Key |

WBTJCYKOWBCBCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(NN)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Hydrazine Activation : Pentylhydrazine reacts with formaldehyde under acidic conditions (HCl) to form a hydrazone intermediate.

- Phosphite Addition : H₃PO₃ undergoes nucleophilic attack by the hydrazone, yielding the α-hydrazinophosphonic acid.

- Purification : Column chromatography (ethyl acetate/methanol, 9.5:0.5) isolates the product in 65–75% yield.

Optimization Insights :

- Temperature : Reflux at 100°C accelerates imine formation.

- Solvent : Aqueous HCl enhances protonation of the hydrazine group.

Phosphonyl Dichloride Intermediate Method

This route, adapted from phenyl phosphonic acid synthesis, employs phosphonyl dichlorides as key intermediates:

Synthetic Steps

- Dichloride Formation : React 1-hydrazinylpentanol with phosphorus oxychloride (POCl₃) in anhydrous toluene:

$$

\text{C₅H₁₁N₂O + POCl₃ → C₅H₁₁N₂OP(O)Cl₂ + HCl}

$$ - Hydrolysis : Treat the dichloride with water or aqueous NaOH:

$$

\text{C₅H₁₁N₂OP(O)Cl₂ + 3H₂O → C₅H₁₁N₂O₃P + 2HCl}

$$ - Isolation : Rotary evaporation followed by recrystallization from ethanol.

Yield : 50–60% (crude), improving to 70% after purification.

Michaelis-Arbuzov Reaction

Though less common for hydrazine derivatives, this method utilizes alkyl halides and trialkyl phosphites:

Procedure

- Alkyl Halide Preparation : Synthesize 1-chloro-5-hydrazinylpentane via hydrazine substitution.

- Arbuzov Reaction : React with triethyl phosphite (P(OEt)₃) at 120°C:

$$

\text{C₅H₁₁N₂Cl + P(OEt)₃ → C₅H₁₁N₂PO(OEt)₂ + EtCl}

$$ - Ester Hydrolysis : Treat with concentrated HCl to yield the phosphonic acid:

$$

\text{C₅H₁₁N₂PO(OEt)₂ + 3H₂O → C₅H₁₁N₂O₃P + 2EtOH}

$$

Challenges : Low hydrazine stability at high temperatures necessitates inert atmospheres.

Hydrolysis of Phosphonate Esters

Phosphonate esters serve as protected precursors for acid-sensitive syntheses:

Ester Synthesis and Hydrolysis

- Esterification : React (1-hydrazinylpentyl)phosphonic dichloride with ethanol using pyridine as a base.

- Acidic Hydrolysis : Reflux the ester with 6M HCl for 12 hours.

Yield : 85–90% after neutralization and extraction.

Comparative Analysis of Preparation Methods

Key Findings :

- The Irani-Moedritzer method balances yield and scalability but requires rigorous pH control.

- Ester hydrolysis offers the highest yield but depends on precursor availability.

Experimental Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can modify the hydrazine group.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biochemical processes.

Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes

Mechanism of Action

The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Phosphonic acids with alkyl or amino-functionalized side chains are common in natural and synthetic systems. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Functional Differences

- Hydrazinyl Group vs. Acetamido/Alkyl Groups : The hydrazinyl group in this compound introduces a strong nucleophilic site, enhancing metal coordination (e.g., Cu²⁺, Fe³⁺) compared to acetamido or alkyl-substituted phosphonates .

- Amino Acid Mimicry: Compounds like N-(biphenylsulfonyl)-phosphovaline and (S)-APEP mimic valine and phenylalanine, respectively, disrupting enzyme active sites. The hydrazinyl group may offer distinct binding modes due to its dual amine functionality .

Physicochemical Properties

Table 2: Solubility and Acidity

Enzyme Inhibition

- (S)-APEP : Inhibits PAL 10-fold more effectively than phenylalanine due to the phosphonic acid group’s negative charge, which interacts with the enzyme’s counterion .

- Phosphovaline Derivatives: Exhibit selectivity for carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range .

- This compound : Predicted to inhibit metalloenzymes (e.g., matrix metalloproteinases) via chelation of active-site metal ions.

Agricultural and Industrial Uses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.